(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate
Description
“(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate” is a benzofuran-derived compound characterized by a fused bicyclic core structure. Key features include:
- A Z-configured pyridin-4-ylmethylidene group at position 2, introducing a nitrogen-containing aromatic system.
- 4-methyl and 3-oxo substituents on the benzofuran core, influencing electronic distribution and steric interactions.
- An acetate ester at position 6, contributing to polarity and hydrolysis susceptibility.
Its design incorporates both aromatic and heterocyclic motifs, which may enhance binding interactions in biological systems or modulate physicochemical properties .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-7-13(21-11(2)19)9-14-16(10)17(20)15(22-14)8-12-3-5-18-6-4-12/h3-9H,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXEXKEGJSSGQ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyridine ring through a condensation reaction. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
(a) [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 622790-78-7)
- Substituents : Retains the pyridin-4-ylmethylidene group but replaces the acetate with a cinnamate ester (E-configuration).
(b) [(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 622790-60-7)
- Substituents : Substitutes the pyridine ring with a 2-bromophenyl group and uses a cinnamate ester.
(c) [2-(4-methylphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate
- Substituents : Features a 4-methylphenyl group and a ketone-containing side chain instead of the benzofuran core.
Substituent Effects on Physicochemical Properties
| Compound Name | Key Substituents | Ester Group | Molecular Weight (g/mol)* | Predicted Properties |
|---|---|---|---|---|
| (2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate | Pyridin-4-ylmethylidene, 4-methyl, 3-oxo | Acetate | ~329.3 | Moderate polarity, faster ester hydrolysis |
| [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate | Pyridin-4-ylmethylidene, 3-oxo | Cinnamate | ~429.4 | High lipophilicity, UV absorption at ~280 nm |
| [(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate | 2-bromophenylmethylidene, 3-oxo | Cinnamate | ~488.3 | Halogen bonding potential, lower solubility |
*Molecular weights estimated based on structural formulas.
Key Observations :
- Pyridine vs. Phenyl Groups : The pyridin-4-ylmethylidene group enhances polarity and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., bromophenyl), improving aqueous solubility .
- Ester Choice : Acetate esters generally hydrolyze faster than cinnamates due to smaller steric hindrance, making the parent compound more labile under physiological conditions .
Biological Activity
The compound (2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a benzofuran core with a pyridine moiety and an acetate group. Its structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N O₄ |
| Molecular Weight | 297.29 g/mol |
| IUPAC Name | (2Z)-4-methyl-3-oxo-2-[ (pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics.
- Enzyme Inhibition : It shows potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast cancer cells.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The pyridine moiety facilitates binding to various receptors, potentially modulating signaling pathways involved in cancer progression.
- Enzyme Interaction : The compound forms stable complexes with enzymes, leading to inhibition or activation of their biological functions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the condensation of 4-methylbenzofuran with pyridine derivatives under basic conditions to form a Schiff base.
- Acetylation : The Schiff base is then acetylated to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
